For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Bromoquinolin-6-amine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-Bromoquinolin-6-amine. This compound is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The presence of a bromine atom and an amine group on the quinoline scaffold makes 3-Bromoquinolin-6-amine a versatile building block for the synthesis of novel therapeutic agents.[3]
Chemical and Physical Properties
The key physicochemical properties of 3-Bromoquinolin-6-amine are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 7101-96-4 | [4] |
| Molecular Formula | C₉H₇BrN₂ | [4][5] |
| Molecular Weight | 223.07 g/mol | [4][5] |
| Melting Point | 154-155 °C | [4] |
| Density | 1.649 g/cm³ | [4] |
| Appearance | Typically a solid | [6] |
| Solubility | Slightly soluble in water, soluble in polar organic solvents | [6] |
Chemical Structure
The structural identifiers for 3-Bromoquinolin-6-amine provide unambiguous representations of the molecule, crucial for database searching and computational modeling.
| Identifier | String | Source(s) |
| IUPAC Name | 3-bromoquinolin-6-amine | [7] |
| SMILES | NC1=CC=C2N=CC(Br)=CC2=C1 | [4] |
| InChI | InChI=1S/C9H7BrN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 | [7] |
| InChI Key | XOXNGIYWQRRRPW-UHFFFAOYSA-N | [7] |
Structural Diagram
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of quinoline derivatives like 3-Bromoquinolin-6-amine, based on established methodologies for similar compounds.
Synthesis via Reduction of a Nitro Intermediate
A common route for synthesizing aminoquinolines is the reduction of the corresponding nitroquinoline. This method is effective and widely used for various substituted quinolines.[8][9]
Objective: To synthesize 6-aminoquinoline derivatives by reducing a 6-nitroquinoline precursor.
Materials:
-
6-bromo-3-nitroquinoline (precursor)
-
Iron powder
-
Ethanol
-
Water
-
Acetic acid or Hydrochloric acid
-
Sodium hydroxide solution (e.g., 2.5 N)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diatomaceous earth (Celite)
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend the 6-bromo-3-nitroquinoline precursor in a solvent mixture, such as ethanol, water, and an acid like acetic acid.[8][9]
-
Reagent Addition: To the stirred suspension, add iron powder in portions. The addition of iron in an acidic medium facilitates the reduction of the nitro group.[8]
-
Reaction Conditions: Heat the mixture to reflux for several hours (e.g., 3-4 hours).[9] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the acidic solution with a base, such as sodium hydroxide solution.[9]
-
Filtration: Filter the mixture through a pad of diatomaceous earth to remove the iron residue. Wash the filter cake with an organic solvent like ethyl acetate to ensure all product is collected.[9]
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.[9]
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[9]
-
Purification: Purify the crude 3-Bromoquinolin-6-amine using column chromatography on silica gel or by recrystallization to yield the final, pure compound.[8]
Spectroscopic Characterization
Unequivocal structural elucidation requires a combination of spectroscopic techniques.[10]
Objective: To confirm the identity and purity of the synthesized 3-Bromoquinolin-6-amine using NMR, Mass Spectrometry, and IR spectroscopy.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10] Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Data: The spectrum should show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).[11] The protons on the pyridine ring are generally the most deshielded. An additional broad singlet for the -NH₂ protons would be expected.[10]
-
Expected ¹³C NMR Data: A proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule.[11]
3.2.2 Mass Spectrometry (MS)
-
Protocol: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent like methanol or acetonitrile for Electrospray Ionization (ESI-MS).[12]
-
Expected Data: The mass spectrum will show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, confirming the presence of one bromine atom.[10][11]
3.2.3 Infrared (IR) Spectroscopy
-
Protocol: Prepare a sample, for instance, by grinding 1-2 mg of the solid with dry potassium bromide (KBr) and pressing it into a transparent pellet.[12] Record the spectrum.
-
Expected Data: The IR spectrum is expected to show characteristic absorption bands:
Biological and Medicinal Context
Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[3][15] These activities include:
The introduction of substituents like bromine and amine groups onto the quinoline scaffold is a key strategy in drug discovery to modulate the molecule's electronic properties, steric profile, and pharmacological activity.[1][15] Therefore, 3-Bromoquinolin-6-amine serves as a valuable intermediate for synthesizing novel derivatives for screening in various drug development programs.[16]
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-bromoquinolin-6-amine | CAS 7101-96-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 3-Bromo-6-methylquinolin-2-amine (EVT-12004316) | 1447961-75-2 [evitachem.com]
- 7. 7101-96-4 | 3-Bromoquinolin-6-amine - AiFChem [aifchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
